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Compound of Interest

Compound Name: 2',4'-Dihydroxyacetophenone

Cat. No.: B118725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',4'-
Dihydroxyacetophenone (also known as Resacetophenone), a key intermediate in the

synthesis of various pharmaceuticals and a subject of interest in medicinal chemistry. This

document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic

data, along with the methodologies for their acquisition.

Chemical Structure
Systematic Name: 1-(2,4-dihydroxyphenyl)ethanone Molecular Formula: C₈H₈O₃ Molecular

Weight: 152.15 g/mol CAS Number: 89-84-9

Spectroscopic Data
The following sections detail the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2',4'-
Dihydroxyacetophenone. This data is crucial for the structural elucidation and quality control

of the compound.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent
Spectromet
er
Frequency

12.5

(approx.)
Singlet 1H 2'-OH DMSO-d₆ 400 MHz

10.2

(approx.)
Singlet 1H 4'-OH DMSO-d₆ 400 MHz

7.62 Doublet 1H H-6' DMSO-d₆ 400 MHz

6.33 Doublet 1H H-5' DMSO-d₆ 400 MHz

6.22 Singlet 1H H-3' DMSO-d₆ 400 MHz

2.54 Singlet 3H -COCH₃ DMSO-d₆ 400 MHz

Data sourced from publicly available spectral databases.[1]

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone

Chemical Shift (δ) ppm Assignment Solvent

202.5 C=O Acetone-d₆

165.2 C-4' Acetone-d₆

164.8 C-2' Acetone-d₆

133.5 C-6' Acetone-d₆

114.5 C-1' Acetone-d₆

108.4 C-5' Acetone-d₆

103.5 C-3' Acetone-d₆

26.4 -CH₃ Acetone-d₆
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Data sourced from publicly available spectral databases.[2]

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2',4'-Dihydroxyacetophenone

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3500 Broad O-H stretch (phenolic)

1640 - 1660 Strong C=O stretch (ketone)

1580 - 1620 Medium C=C stretch (aromatic ring)

1200 - 1300 Strong C-O stretch (phenol)

Data represents typical ranges for the assigned functional groups and is consistent with

spectra obtained via KBr disc or ATR techniques.[1][3][4]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2',4'-
Dihydroxyacetophenone.

Materials and Equipment:

2',4'-Dihydroxyacetophenone sample

Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

NMR tube (5 mm diameter)

NMR spectrometer (e.g., 400 MHz)

Pipettes and vials
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Procedure:

Sample Preparation: Weigh approximately 5-10 mg of the 2',4'-Dihydroxyacetophenone
sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

small vial.

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the

magnetic field.

¹H NMR Acquisition:

Set the spectral width, acquisition time, and number of scans.

Acquire the ¹H NMR spectrum.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set appropriate parameters for ¹³C NMR, which typically requires a larger number of scans

than ¹H NMR.

Acquire and process the ¹³C NMR spectrum.

Objective: To obtain an infrared spectrum of solid 2',4'-Dihydroxyacetophenone.

Method 1: Attenuated Total Reflectance (ATR)

Materials and Equipment:
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2',4'-Dihydroxyacetophenone sample (solid)

FTIR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[3]

Spatula

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Method 2: KBr Disc

Materials and Equipment:

2',4'-Dihydroxyacetophenone sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press and pellet die

FTIR spectrometer

Procedure:
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Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-

200 mg of dry KBr in an agate mortar.

Pellet Formation: Transfer the finely ground powder to a pellet die and press it under high

pressure to form a transparent or translucent disc.

Sample Holder: Place the KBr disc in the sample holder of the FTIR spectrometer.

Spectral Acquisition: Acquire the IR spectrum.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2',4'-Dihydroxyacetophenone.

Sample Preparation Data Acquisition Data Analysis & Interpretation

Compound
(2',4'-Dihydroxyacetophenone)

Dissolve in
Deuterated Solvent

Prepare Solid Sample
(ATR or KBr Pellet)

NMR Spectrometer

FTIR Spectrometer

Process NMR Data
(FT, Phasing, Baseline)

Process FTIR Data
(Background Correction)

Structural Elucidation &
Functional Group Analysis

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b118725?utm_src=pdf-body
https://www.benchchem.com/product/b118725?utm_src=pdf-body-img
https://www.benchchem.com/product/b118725?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Page loading... [guidechem.com]

2. spectrabase.com [spectrabase.com]

3. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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